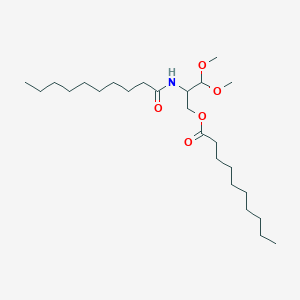
バレタミド臭化物
概要
説明
科学的研究の応用
Valethamate bromide has a wide range of scientific research applications, including:
作用機序
バレタミド臭化物は、平滑筋細胞の表面に見られるムスカリン受容体におけるアセチルコリンの作用を阻害することにより、その効果を発揮します。 この阻害はこれらの筋肉の収縮を阻止し、弛緩とけいれんからの解放をもたらします 。 関与する分子標的には、平滑筋の緊張の調節に重要な役割を果たすムスカリン性アセチルコリン受容体(mAChRs)が含まれます .
類似の化合物との比較
類似の化合物
ドロタベリン塩酸塩: 平滑筋痙攣を緩和するために使用される別の抗けいれん薬。
ブチルスコポラミン臭化物: 腹部痛やけいれんの治療に一般的に使用されます。
アトロピン: さまざまな医療用途で使用される、よく知られた抗コリン薬.
独自性
バレタミド臭化物は、子宮頸部および腸の平滑筋に対する特定の作用においてユニークであり、月経困難症や消化管の痙攣などの疾患の管理に特に効果的です。 子宮頸部の筋肉を弛緩させることで分娩を促進させる能力も、他の抗けいれん薬と区別する特徴です .
生化学分析
Biochemical Properties
Valethamate bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine . This interaction leads to the relaxation of smooth muscles in the gastrointestinal tract and cervix . The compound’s ability to block acetylcholine receptors is crucial for its therapeutic effects in managing smooth muscle spasms .
Cellular Effects
Valethamate bromide affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . This inhibition affects cell signaling pathways, particularly those involving muscarinic acetylcholine receptors, and can alter gene expression and cellular metabolism . The compound’s impact on smooth muscle cells is beneficial in reducing spasms and associated pain .
Molecular Mechanism
The molecular mechanism of valethamate bromide involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine . This binding prevents the activation of these receptors, leading to muscle relaxation. Additionally, valethamate bromide may influence enzyme activity by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition prolongs the action of acetylcholine, further contributing to muscle relaxation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valethamate bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that valethamate bromide remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained muscle relaxation, although the extent of this effect may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of valethamate bromide vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces smooth muscle spasms without causing significant adverse effects . At higher doses, valethamate bromide can lead to toxic effects, including blurred vision, increased heart rate, and constipation . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Valethamate bromide is involved in various metabolic pathways, primarily those related to its anticholinergic activity . The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects. Additionally, valethamate bromide may undergo metabolic transformations in the liver, leading to the formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, valethamate bromide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy . Valethamate bromide’s distribution is crucial for its ability to target smooth muscle cells and exert its anticholinergic effects.
Subcellular Localization
Valethamate bromide’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall therapeutic effects. Understanding the subcellular distribution of valethamate bromide is essential for optimizing its clinical use .
準備方法
合成経路および反応条件
バレタミド臭化物は、カルボン酸とアルコールのエステル化、続いて臭化物源による四級化を含む一連の化学反応によって合成できます。 特定の合成経路には、N,N-ジエチル-N-メチル-2-(3-メチル-2-フェニルペンタノイル)オキシエタンアミニウム臭化物と適切な試薬を制御された条件下で反応させることが含まれます .
工業生産方法
工業的な設定では、バレタミド臭化物の製造には、最終製品の一貫性と品質を確保するために、高純度の試薬と高度な機器を使用した大規模な化学合成が含まれます。 このプロセスには、通常、エステル化、四級化、および再結晶またはクロマトグラフィーによる精製などの手順が含まれます .
化学反応の分析
反応の種類
バレタミド臭化物は、次を含むさまざまな化学反応を起こします。
置換反応: ある官能基が別の官能基と置き換わる反応。
加水分解: 水が存在下で化合物がその構成部分に分解される反応。
一般的な試薬と条件
置換反応: 通常、アルキルハライドまたは求核試薬などの試薬を穏やかな条件から中等度の条件下で使用します。
加水分解: 多くの場合、酸または塩基の存在下、高温で実施されます。
生成される主な生成物
これらの反応から生成される主な生成物には、バレタミド臭化物のさまざまな誘導体、例えば、加水分解された形態または置換された類似体などがあります .
科学研究における用途
バレタミド臭化物は、次を含む幅広い科学研究における用途を持っています。
類似化合物との比較
Similar Compounds
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Hyoscine Butylbromide: Commonly used to treat abdominal pain and cramps.
Atropine: A well-known anticholinergic agent used in various medical applications.
Uniqueness
Valethamate bromide is unique in its specific action on the smooth muscles of the cervix and intestine, making it particularly effective in managing conditions like dysmenorrhea and gastrointestinal spasms. Its ability to accelerate labor by relaxing the cervical muscles also sets it apart from other antispasmodic agents .
特性
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049027 | |
| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-22-2 | |
| Record name | Valethamate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valethamate bromide [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALETHAMATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valethamate bromide?
A1: Valethamate bromide is a parasympatholytic drug, meaning it inhibits the actions of the parasympathetic nervous system. It primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors. [, , ]
Q2: What are the downstream effects of Valethamate bromide's action on muscarinic receptors?
A2: By blocking muscarinic receptors, Valethamate bromide reduces smooth muscle tone and contractions in various organs. This leads to a range of effects, including decreased gastrointestinal motility, reduced bladder spasms, and dilation of the pupils. [, ]
Q3: How does Valethamate bromide affect labor and delivery?
A3: While its exact mechanism in labor is not fully understood, Valethamate bromide is proposed to accelerate the first stage of labor by promoting cervical dilation. This effect is likely due to its antispasmodic action on the smooth muscle of the cervix. [, , , ]
Q4: What is the molecular formula and weight of Valethamate bromide?
A4: The molecular formula of Valethamate bromide is C19H31BrN2O2, and its molecular weight is 399.37 g/mol. []
Q5: Is there spectroscopic data available for Valethamate bromide?
A5: Yes, several studies have employed analytical techniques to characterize Valethamate bromide. High-Performance Thin Layer Chromatography (HPTLC) studies revealed a specific Rf value for Valethamate bromide, indicating its chromatographic behavior. [] Additionally, UV-Spectrophotometric analysis demonstrated a strong absorption peak at 227 nm, providing a characteristic spectroscopic feature for its identification and quantification. [] These methods are valuable for quality control and assurance during drug development and manufacturing. [, , ]
Q6: Are there alternative drugs to Valethamate bromide for labor induction?
A7: Yes, other drugs like Dinoprostone and Drotaverine hydrochloride are also used for cervical ripening and labor induction. Comparative studies have shown varying levels of efficacy and safety profiles for these agents. [, , , , ]
Q7: Has Valethamate bromide been investigated for use in veterinary medicine?
A9: Yes, Valethamate bromide has been used in veterinary medicine for similar indications as in humans, particularly for its antispasmodic properties in cases like uterine inertia and incomplete cervical dilation in animals like cows and buffaloes. [, , , , , ]
Q8: What are the key areas for future research on Valethamate bromide?
A10: More robust clinical trials with larger sample sizes and rigorous methodologies are needed to establish the true efficacy and safety profile of Valethamate bromide in labor induction. Furthermore, exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) in pregnant women, is crucial. [, ]
Q9: Are there any concerns regarding the use of Valethamate bromide during pregnancy?
A11: While Valethamate bromide is used to facilitate labor, its safety profile during pregnancy requires further investigation. Assessing potential risks and long-term effects on both mother and fetus is essential. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)
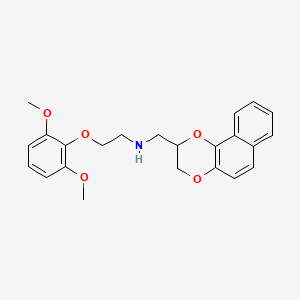

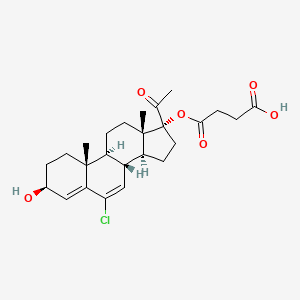
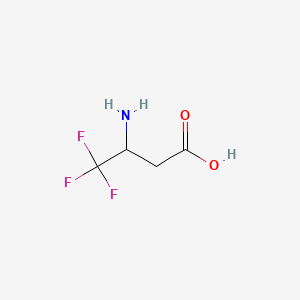
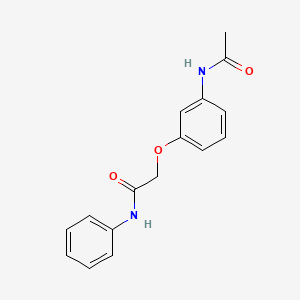
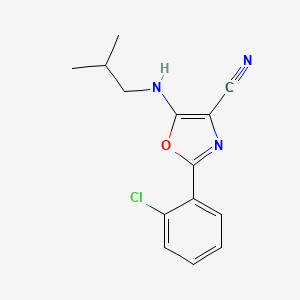

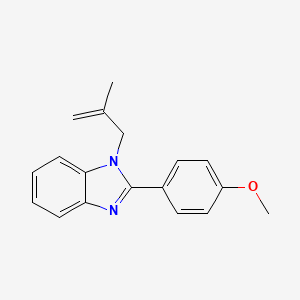
![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)
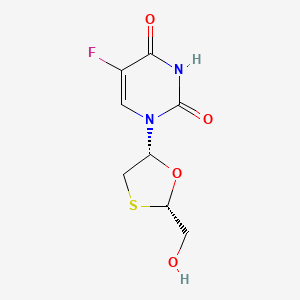
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)
